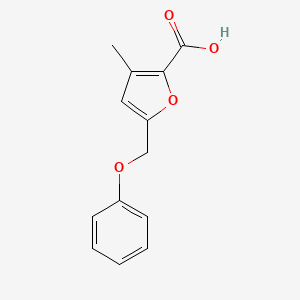

3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid

Description

Properties

IUPAC Name |

3-methyl-5-(phenoxymethyl)furan-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4/c1-9-7-11(17-12(9)13(14)15)8-16-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJUGKZCPMRYOAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=C1)COC2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354484 |

Source

|

| Record name | 3-methyl-5-(phenoxymethyl)furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303064-47-3 |

Source

|

| Record name | 3-methyl-5-(phenoxymethyl)furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid

An In-Depth Technical Guide to the

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid, a substituted furan derivative of interest to researchers in medicinal chemistry and materials science. The furan scaffold is a crucial motif in a wide array of pharmacologically active compounds.[1][2] This document outlines plausible synthetic routes, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process parameters. The synthesis of this specific molecule is not widely reported, and thus, this guide is constructed based on established methodologies for the functionalization of furan rings, providing a robust framework for its successful laboratory-scale preparation.

Introduction and Strategic Analysis

The target molecule, this compound, possesses a unique combination of functional groups: a carboxylic acid at the 2-position, a methyl group at the 3-position, and a phenoxymethyl substituent at the 5-position. Each of these moieties contributes to the overall physicochemical properties of the molecule, making it an attractive candidate for investigation in drug discovery and as a building block in polymer chemistry. The synthesis of polysubstituted furans requires careful strategic planning to control regioselectivity and ensure compatibility of functional groups.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests a convergent approach, starting from readily available furan precursors. The disconnection of the key functional groups reveals several potential synthetic routes. A primary disconnection of the carboxylic acid group suggests a late-stage carboxylation or hydrolysis of a corresponding ester. The phenoxymethyl ether linkage can be disconnected to reveal a hydroxymethylfuran and phenol.

A plausible retrosynthetic pathway is outlined below:

Caption: Retrosynthetic analysis of the target molecule.

This analysis suggests that a key intermediate is a suitably substituted furan-2-carboxylate ester, which allows for easier handling and purification compared to the free carboxylic acid.

Key Synthetic Transformations

The successful synthesis of this compound hinges on the effective execution of several key chemical transformations.

Furan Ring Functionalization

The furan ring is an electron-rich heterocycle that readily undergoes electrophilic substitution, primarily at the 2 and 5 positions.[3] However, direct functionalization can sometimes lead to a lack of regioselectivity or polymerization under acidic conditions.[3] A more controlled approach involves the use of organometallic intermediates. Deprotonation of the furan ring using strong bases like n-butyllithium or lithium diisopropylamide (LDA) can generate nucleophilic furan species that react with various electrophiles.[4][5]

Formation of the Phenoxymethyl Ether Linkage

The Williamson ether synthesis is a reliable method for forming the phenoxymethyl bond. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. The phenoxide can be generated by treating phenol with a suitable base, such as sodium hydride or potassium carbonate.

Introduction of the Carboxylic Acid Group

There are several established methods for introducing a carboxylic acid group at the 2-position of a furan ring:

-

Oxidation of Furfural: 2-Furfural can be oxidized to 2-furancarboxylic acid using various oxidizing agents.[3][6]

-

Carboxylation of Lithiated Furan: Reaction of a 2-lithiofuran intermediate with carbon dioxide is a common and efficient method for the synthesis of furan-2-carboxylic acids.[4][5]

-

Hydrolysis of an Ester: A carboxylic acid can be obtained by the hydrolysis of its corresponding ester under acidic or basic conditions.

Proposed Synthetic Pathway

The following is a detailed, step-by-step synthetic route for the preparation of this compound, starting from the readily available bio-based platform chemical, 5-(hydroxymethyl)furfural (HMF).

Caption: Proposed multi-step synthesis of the target molecule.

Experimental Protocols

Step 1: Synthesis of Ethyl 5-(hydroxymethyl)-3-methylfuran-2-carboxylate

This initial phase focuses on establishing the core substituted furan ring.

-

Protection of 5-(hydroxymethyl)furfural (HMF): The primary alcohol of HMF is first protected to prevent unwanted side reactions in subsequent steps. A common protecting group for this purpose is the tert-butyldimethylsilyl (TBDMS) group.

-

Oxidation to the Carboxylic Acid: The aldehyde group is then selectively oxidized to a carboxylic acid.

-

Esterification: The resulting carboxylic acid is esterified to facilitate purification and handling.

-

Deprotection: The TBDMS protecting group is removed to yield the free hydroxymethyl group.

-

Methylation at the 3-position: This is a critical regioselective step. The furan ring is deprotonated at the 3-position using a strong, sterically hindered base like LDA at low temperature, followed by quenching with methyl iodide.[4][5]

Step 2: Synthesis of Ethyl 5-(bromomethyl)-3-methylfuran-2-carboxylate

-

Bromination: The primary alcohol of Ethyl 5-(hydroxymethyl)-3-methylfuran-2-carboxylate is converted to a bromide, a good leaving group for the subsequent ether synthesis. Reagents such as phosphorus tribromide (PBr3) or carbon tetrabromide in the presence of triphenylphosphine can be employed.

Step 3: Synthesis of Ethyl 3-methyl-5-(phenoxymethyl)furan-2-carboxylate

-

Williamson Ether Synthesis: Ethyl 5-(bromomethyl)-3-methylfuran-2-carboxylate is reacted with phenol in the presence of a weak base like potassium carbonate in a polar aprotic solvent such as acetone or DMF. The reaction mixture is typically heated to ensure a reasonable reaction rate.

Step 4:

-

Ester Hydrolysis: The ethyl ester is hydrolyzed to the final carboxylic acid product. This can be achieved under basic conditions using an aqueous solution of sodium hydroxide or potassium hydroxide in a co-solvent like ethanol or methanol, followed by acidic workup to protonate the carboxylate.

Data Presentation

| Step | Reaction | Key Reagents | Solvent | Typical Yield (%) |

| 1 | Protection of HMF | TBDMSCl, Imidazole | DMF | 90-95 |

| 2 | Oxidation | NaClO2, NaH2PO4 | t-BuOH/H2O | 85-90 |

| 3 | Esterification | Ethanol, H2SO4 (cat.) | Ethanol | 80-90 |

| 4 | Deprotection | TBAF | THF | 90-95 |

| 5 | Methylation | LDA, Methyl Iodide | THF | 50-60 |

| 6 | Bromination | PBr3 | Dichloromethane | 70-80 |

| 7 | Ether Synthesis | Phenol, K2CO3 | Acetone | 75-85 |

| 8 | Hydrolysis | NaOH, H2O/EtOH | Ethanol/Water | 85-95 |

Characterization and Purification

Throughout the synthetic sequence, purification of intermediates is crucial for the success of subsequent steps. Column chromatography on silica gel is a common technique for purifying the ester intermediates. The final product can be purified by recrystallization.

The structure and purity of all synthesized compounds should be confirmed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the connectivity of atoms and the regiochemistry of substitution on the furan ring.

-

Infrared (IR) Spectroscopy: To identify key functional groups such as the carboxylic acid (O-H and C=O stretches) and the ether linkage (C-O stretch).

-

Mass Spectrometry (MS): To determine the molecular weight of the compounds and confirm their elemental composition via high-resolution mass spectrometry (HRMS).

Safety Considerations

-

Strong Bases: n-Butyllithium and LDA are pyrophoric and react violently with water. They must be handled under an inert atmosphere (e.g., argon or nitrogen).

-

Halogenating Agents: PBr3 is corrosive and reacts with moisture to produce HBr gas. It should be handled in a well-ventilated fume hood.

-

Solvents: Many of the organic solvents used (THF, DMF, dichloromethane) are flammable and/or toxic. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Conclusion

The synthesis of this compound is a challenging but achievable goal for a skilled synthetic chemist. The proposed multi-step pathway, starting from HMF, provides a logical and experimentally sound approach. Careful control of reaction conditions, particularly for the regioselective methylation step, is paramount to achieving a good overall yield. The methodologies outlined in this guide are based on well-established and reliable transformations in furan chemistry, providing a solid foundation for the successful synthesis of this and other similarly substituted furan derivatives.

References

-

Arkat USA. (n.d.). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Retrieved from [Link]

- El-Baih, F. E., et al. (2010). Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions. King Saud University Journal.

-

ResearchGate. (n.d.). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-Furancarboxylic acid. Retrieved from [Link]

-

PMC. (n.d.). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Retrieved from [Link]

- Preparation and Properties of Furan. (n.d.).

-

PMC. (n.d.). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. Retrieved from [Link]

-

StudySmarter. (2023, October 21). Furan Derivatives: Preparation & Hydrogenation Techniques. Retrieved from [Link]

-

PMC. (n.d.). Side-chain Modifications of Highly Functionalized 3(2H)-Furanones. Retrieved from [Link]

Sources

- 1. Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. uop.edu.pk [uop.edu.pk]

- 4. arkat-usa.org [arkat-usa.org]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid: Properties, Synthesis, and Potential Applications

Disclaimer: Direct experimental data for 3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid is limited in publicly accessible literature. This guide has been compiled by leveraging established principles of furan chemistry and drawing analogies from structurally related compounds to provide a comprehensive and predictive overview for research and development purposes. All presented protocols and properties should be considered theoretical and require experimental validation.

Introduction

Furan-containing molecules are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities and versatile chemical nature.[1] The furan scaffold is a key pharmacophore in numerous natural products and synthetic drugs.[1][2] This guide focuses on a specific, yet underexplored derivative, this compound. This compound integrates several key structural motifs: a substituted furan ring, a carboxylic acid function, and a phenoxymethyl group, suggesting a rich potential for chemical manipulation and biological interaction. This document aims to provide researchers, scientists, and drug development professionals with a thorough technical understanding of its core chemical properties, a plausible synthetic pathway, and an exploration of its potential applications based on the established chemistry of analogous structures.

Physicochemical Properties

| Property | Predicted Value/Information | Basis for Prediction |

| Molecular Formula | C₁₃H₁₂O₄ | Confirmed by multiple chemical suppliers. |

| Molecular Weight | 232.23 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a white to pale yellow crystalline solid. | Based on the typical appearance of similar furoic acid derivatives.[5] |

| Melting Point | Expected to be in the range of 100-150 °C. | 5-Methyl-2-furoic acid has a melting point of 110 °C.[4] The larger phenoxymethyl group may increase the melting point. |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, acetone, and ethyl acetate. | The carboxylic acid group imparts some water solubility, while the aromatic and furan rings favor solubility in organic solvents.[6] |

| pKa | Estimated to be around 3-4. | The pKa of 2-furoic acid is 3.12.[6] Substituents on the furan ring can influence acidity. |

Proposed Synthesis

A plausible synthetic route to this compound can be designed based on established methodologies for the synthesis of polysubstituted furans. A potential strategy involves the construction of the furan ring followed by functional group manipulations. One such conceptual pathway is outlined below.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Diethyl 2-acetyl-3-methylsuccinate

-

To a solution of sodium ethoxide in ethanol, add ethyl 3-oxobutanoate dropwise at 0 °C.

-

After stirring for 30 minutes, add ethyl 2-chloroacetoacetate dropwise and allow the reaction to warm to room temperature.

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction, neutralize with a weak acid, and remove the solvent under reduced pressure.

-

Extract the product with ethyl acetate and purify by column chromatography.

Step 2: Synthesis of 3-Methyl-5-ethoxycarbonylfuran-2-acetic acid ethyl ester

-

Treat the diester from Step 1 with a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid at an elevated temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Pour the reaction mixture onto ice and extract the furan derivative with a suitable organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by vacuum distillation or chromatography.

Step 3: Synthesis of 3-Methyl-5-(hydroxymethyl)furan-2-carboxylic acid

-

Reduce the ester groups of the furan derivative from Step 2 using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent at 0 °C to room temperature.

-

Quench the reaction carefully with water and an aqueous base.

-

Filter the aluminum salts and acidify the aqueous layer to precipitate the carboxylic acid.

-

The intermediate diol can be selectively oxidized at the C2-position to the carboxylic acid, or a protection strategy for the C5-hydroxymethyl group may be employed prior to a more general oxidation.

Step 4: Synthesis of 3-Methyl-5-(chloromethyl)furan-2-carboxylic acid

-

Convert the hydroxymethyl group to a chloromethyl group using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) in an inert solvent.

-

The reaction is typically performed at low temperatures to control reactivity.

-

Isolate the product by removing the excess reagent and solvent.

Step 5: Synthesis of this compound

-

In a suitable solvent such as DMF or acetone, treat phenol with a base like potassium carbonate to form the phenoxide.

-

Add the chloromethyl furan derivative from Step 4 to the reaction mixture.

-

Heat the reaction to facilitate the Williamson ether synthesis.

-

After completion, perform an aqueous workup and extract the final product.

-

Purify by recrystallization or column chromatography.

Chemical Reactivity and Mechanistic Insights

The chemical behavior of this compound is dictated by its three main components: the furan ring, the carboxylic acid, and the phenoxymethyl ether.

-

Furan Ring: The furan ring is an electron-rich aromatic system and is susceptible to electrophilic substitution reactions. However, it is less aromatic than benzene and can undergo reactions like Diels-Alder cycloadditions.[7] The substituents at the 3 and 5 positions will direct further electrophilic substitution to the C4 position. The electron-donating methyl group at C3 and the electron-withdrawing nature of the phenoxymethyl and carboxylic acid groups will influence the overall reactivity.

-

Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction.[8] For instance, reaction with an alcohol in the presence of an acid catalyst will yield the corresponding ester. Treatment with thionyl chloride will produce the acyl chloride, a reactive intermediate for the synthesis of amides and other derivatives.

-

Phenoxymethyl Ether: The ether linkage is generally stable but can be cleaved under harsh acidic conditions. The presence of the phenyl group may offer sites for electrophilic aromatic substitution on the benzene ring, although the furan ring is likely more reactive.

Predicted Spectral Properties

Based on the analysis of related furan derivatives, the following spectral characteristics are anticipated for this compound:

-

¹H NMR:

-

A singlet for the methyl protons around δ 2.0-2.5 ppm.

-

A singlet for the furan proton at the C4 position, likely in the δ 6.0-6.5 ppm region.

-

A singlet for the methylene protons of the phenoxymethyl group around δ 5.0-5.5 ppm.

-

Aromatic protons of the phenyl group will appear in the δ 6.8-7.5 ppm range.

-

A broad singlet for the carboxylic acid proton, typically downfield (> δ 10 ppm).

-

-

¹³C NMR:

-

Signals for the furan ring carbons, with the C2 and C5 carbons being the most deshielded.

-

A signal for the carboxylic acid carbonyl carbon around δ 160-170 ppm.

-

Signals for the methyl, methylene, and phenyl carbons in their respective expected regions.

-

-

IR Spectroscopy:

Potential Applications in Drug Discovery and Materials Science

While no specific biological activities have been reported for this compound, its structural features suggest several areas of potential interest for researchers.

-

Antimicrobial and Antifungal Agents: Many furan derivatives exhibit potent antibacterial and antifungal properties.[1][2] The combination of the furan ring and the carboxylic acid is a common motif in bioactive compounds. Further derivatization of the carboxylic acid to amides or esters could lead to novel antimicrobial candidates.

-

Anticancer Activity: Furan-based compounds have been investigated for their cytotoxic effects against various cancer cell lines.[11] The structural similarity to other bioactive furans suggests that this molecule could serve as a scaffold for the development of new anticancer agents.

-

Enzyme Inhibition: The carboxylic acid group can act as a key binding element to the active sites of various enzymes. This makes this compound a potential starting point for designing specific enzyme inhibitors.

-

Polymer Chemistry: Furan-2,5-dicarboxylic acid is a well-known bio-based monomer for the production of polymers like polyethylene furanoate (PEF).[12] While the subject molecule is a mono-carboxylic acid, its derivatives could be explored as modifiers for existing polymers or as building blocks for novel materials.

Conclusion

This compound represents an intriguing yet understudied molecule with significant potential in both medicinal chemistry and materials science. This technical guide provides a predictive framework for its chemical properties, a plausible synthetic strategy, and an outlook on its potential applications. It is our hope that this document will serve as a valuable resource for researchers and stimulate further experimental investigation into this promising furan derivative.

References

-

Oriental Journal of Chemistry. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. [Link]

-

PubChem. 3-Furoic acid. [Link]

-

ResearchGate. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. [Link]

-

RSC Publishing. (2021). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. [Link]

-

ResearchGate. (2019). High‐Yielding Synthesis of 5‐(alkoxymethyl)furfurals from Biomass‐Derived 5‐(halomethyl)furfural (X=Cl, Br). [Link]

-

NIST WebBook. 2-Furancarboxylic acid. [Link]

-

PubMed. (2014). 5-hydroxymethyl-2-furfural and derivatives formed during acid hydrolysis of conjugated and bound phenolics in plant foods and the effects on phenolic content and antioxidant capacity. [Link]

-

ResearchGate. (PDF) Synthesis, Chemistry and Applications of 5-Hydroxymethyl-furfural and Its Derivatives. [Link]

-

International Journal of Advanced Biological and Biomedical Research. (2024). Furan: A Promising Scaffold for Biological Activity. [Link]

-

ACS Publications. (2022). Efficient Synthesis of 5-(Hydroxymethyl)furfural Esters from Polymeric Carbohydrates Using 5-(Chloromethyl)furfural as a Reactive Intermediate. [Link]

-

ResearchGate. (2021). Furoic Acid and Derivatives as Atypical Dienes in Diels-Alder Reactions. [Link]

-

ACS Publications. (2020). Application of Furan-Based Dicarboxylic Acids in Bio-Derived Dimethacrylate Resins. [Link]

-

Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

RSC Publishing. (2023). Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. [Link]

-

MDPI. (2022). Production and Synthetic Possibilities of 5-Chloromethylfurfural as Alternative Biobased Furan. [Link]

-

MDPI. (2019). Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst. [Link]

-

The Royal Society of Chemistry. (2024). ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. [Link]

-

The Good Scents Company. 5-methyl-2-furan carboxylic acid. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. [Link]

-

YouTube. (2025). Carboxylic Acid Derivative Reactions, Mechanisms, Synthesis + Shortcuts [Live Recording]. [Link]

-

Wikipedia. 2-Furoic acid. [Link]

-

PubChem. Furan-2-carboxylic acid, 3-methyl-, trimethylsilyl ester. [Link]

Sources

- 1. ijabbr.com [ijabbr.com]

- 2. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. 5-methyl-2-furan carboxylic acid, 1917-15-3 [thegoodscentscompany.com]

- 4. 5-甲基-2-糠酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-Furoic acid | 88-14-2 [chemicalbook.com]

- 6. 2-Furoic acid - Wikipedia [en.wikipedia.org]

- 7. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC01535D [pubs.rsc.org]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Biological Activities of Furan-2-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The furan ring is a fundamental five-membered aromatic heterocycle containing one oxygen atom.[1][2][3] This scaffold is a cornerstone in medicinal chemistry, present in numerous natural products and synthetic compounds with significant therapeutic value.[1][2][4][5] Furan-2-carboxylic acid, a simple derivative, and its analogues have garnered substantial interest due to their vast and diverse biological activities.[2][6] These compounds serve as privileged structures for the development of novel therapeutic agents, exhibiting a wide spectrum of pharmacological effects including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3] This guide provides a technical overview of the synthesis, biological activities, and evaluation protocols for furan-2-carboxylic acid derivatives, offering field-proven insights for professionals in drug discovery and development.

The Furan-2-Carboxylic Acid Scaffold: A Versatile Core

The versatility of the furan-2-carboxylic acid core lies in its amenability to chemical modification at several positions. The carboxylic acid group at position 2 is a key handle for forming amides, esters, and other functional groups, while the hydrogen atoms on the furan ring, particularly at position 5, can be substituted to modulate the compound's physicochemical properties and biological activity. This structural flexibility allows for the creation of large libraries of derivatives for screening and optimization.

Diagram: Core Scaffold and Derivatization Sites

Caption: General structure of furan-2-carboxylic acid highlighting key modification sites.

Spectrum of Biological Activities

Furan-2-carboxylic acid derivatives have demonstrated significant activity against a broad range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][6][7]

-

Antibacterial Action: Studies have shown that various derivatives exhibit potent antibacterial effects. For instance, certain 3-(furan-2-yl)propanoic acid derivatives inhibit the growth of Staphylococcus aureus and Escherichia coli.[6][8] Some carbamothioyl-furan-2-carboxamide derivatives have shown notable activity against S. aureus, E. coli, and B. cereus.[9] The lipophilicity of these compounds, often enhanced by aromatic moieties, appears to play a role in their antibacterial efficacy.[9] Naturally occurring furancarboxylic acids isolated from Penicillium species have also displayed potent inhibition of E. coli and S. aureus with Minimum Inhibitory Concentration (MIC) values as low as 0.9 to 3.5 μg/mL.[7]

-

Antifungal Properties: The antifungal potential of these derivatives is also well-documented.[9] Compounds such as 3-(furan-2-yl)propanoic acid and its methyl ester are active against the yeast Candida albicans.[6] Carbamothioyl-furan-2-carboxamide derivatives have shown more prominent antifungal than antibacterial activity, with MIC values ranging from 120.7 to 190 µg/mL against various fungal strains.[9] Furancarboxylic acids from Penicillium species were also effective against C. albicans, with MICs between 3.3 and 7.0 μg/mL.[7]

-

Antibiofilm Activity: Beyond direct antimicrobial effects, certain furan-2-carboxamides have shown promise as antibiofilm agents. By acting as bioisosteres of furanones, they can inhibit biofilm formation in pathogens like Pseudomonas aeruginosa. This activity is thought to be mediated by targeting quorum sensing systems, such as the LasR receptor.[10]

The furan scaffold is a key component in the development of novel anticancer agents.[3][6] Derivatives of furan-2-carboxylic acid have demonstrated cytotoxicity against a variety of cancer cell lines through diverse mechanisms.[9][11]

-

Cytotoxicity: Numerous studies have reported the potent cytotoxic effects of these derivatives.

-

A silver(I) complex of furan-2-carboxylate showed significant activity against Jurkat cell lines with an IC50 of 8.00 μM, comparable to cisplatin.[6]

-

Novel furan-based carbohydrazide and triazinone derivatives exhibited potent cytotoxicity against the MCF-7 breast cancer cell line, with IC50 values of 4.06 µM and 2.96 µM, respectively.[6]

-

Carbamothioyl-furan-2-carboxamide derivatives have shown significant anticancer activity against HepG2, Huh-7, and MCF-7 human cancer cell lines.[9]

-

2,5-Dimethyl-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]furan-3-carboxamide was identified as a hit compound with an MG-MID GI50 value of 4.22μM against a panel of human tumor cell lines.[12]

-

-

Mechanism of Action: The anticancer effects are often mediated by inducing cell cycle arrest and apoptosis. For example, certain derivatives were found to cause cell cycle arrest at the G2/M phase in MCF-7 cells.[6]

Table 1: Selected Anticancer Activities of Furan-2-Carboxylic Acid Derivatives

| Derivative Class | Cell Line | Activity (IC50 / GI50) | Reference |

| Silver(I) furan-2-carboxylate | Jurkat | 8.00 µM | [6] |

| Pyridine carbohydrazide derivative | MCF-7 | 4.06 µM | [6] |

| N-phenyl triazinone derivative | MCF-7 | 2.96 µM | [6] |

| Bis-2(5H)-furanone derivative | C6 glioma | 12.1 µM | [6] |

| 2,5-Dimethyl-furan-3-carboxamide | NCI-H460 (Lung) | 1.05 µM | [12] |

| 2,5-Dimethyl-furan-3-carboxamide | MDA-MB-468 (Breast) | 2.50 µM | [12] |

Furan derivatives have been recognized for their anti-inflammatory properties.[1][2][4] They can exert these effects through various mechanisms, including antioxidant activity and modulation of inflammatory signaling pathways.[4][5]

-

Mechanism of Action: Natural furan derivatives have been shown to regulate cellular activities by modifying signaling pathways like MAPK and PPAR-ɣ.[4][5] Their anti-inflammatory effects can also stem from the suppression of nitric oxide (NO) and prostaglandin E2 (PGE2) production.[5]

-

In Vivo Efficacy: In a carrageenan-induced rat paw edema model, certain 2,5-dimethyl-N-arylfuran-3-carboxamides demonstrated anti-inflammatory activity comparable to or exceeding that of ibuprofen.[12]

The therapeutic potential of furan-2-carboxylic acid derivatives extends to other areas:

-

Anticonvulsant Activity: Derivatives of dihydrofuran-2(3H)-one have been shown to be effective in the maximal electroshock (MES) seizure test in mice, indicating anticonvulsant potential.[13] Other dibenzofuran derivatives have also been designed and synthesized, showing significant anticonvulsant effects.[14][15]

-

Analgesic Activity: Some dihydrofuran-2(3H)-one derivatives have also displayed strong analgesic activity in hot plate and writhing tests, with efficacy comparable to morphine and acetylsalicylic acid.[1][13]

-

Antiviral Activity: The furan scaffold is present in compounds with known antiviral properties.[1][3]

Experimental Protocols for Biological Evaluation

To ensure trustworthy and reproducible results, standardized and validated protocols are essential. The following section details common methodologies for assessing the key biological activities of furan-2-carboxylic acid derivatives.

Diagram: General Workflow for Biological Activity Screening

Caption: A typical workflow for the discovery and validation of bioactive compounds.

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.

Causality: The broth microdilution method is a quantitative assay that establishes the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a gold standard for susceptibility testing due to its reproducibility and ability to test multiple agents simultaneously.

Self-Validation:

-

Positive Control: A well containing a known effective antibiotic (e.g., gentamicin, ciprofloxacin) to ensure the assay conditions support inhibition.[9]

-

Negative Control: A well containing only the growth medium and microorganism to confirm bacterial/fungal viability.

-

Sterility Control: A well containing only the growth medium to check for contamination.

Methodology:

-

Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) to a concentration of approximately 5 x 10^5 CFU/mL in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium to achieve a range of desired concentrations.

-

Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by using a plate reader.

This protocol assesses the effect of a compound on the viability of cancer cell lines.

Causality: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, thus providing a quantitative measure of cytotoxicity.

Self-Validation:

-

Positive Control: A well containing a known cytotoxic drug (e.g., doxorubicin) to validate the assay's ability to detect cell death.[9]

-

Negative Control (Vehicle Control): Wells containing cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound to account for any solvent-induced toxicity.

-

Untreated Control: Wells containing only cells and culture medium, representing 100% cell viability.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO2 incubator.

-

Compound Treatment: Treat the cells with various concentrations of the furan-2-carboxylic acid derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Conclusion and Future Perspectives

Furan-2-carboxylic acid and its derivatives represent a highly valuable and versatile class of compounds in medicinal chemistry.[2][6] The extensive research into their biological activities has revealed significant potential for developing new drugs to combat a wide range of diseases, including bacterial and fungal infections, cancer, and inflammatory conditions.[1][3] The structure-activity relationship studies are crucial for optimizing the potency and selectivity of these compounds. Future research should focus on elucidating the precise molecular targets and mechanisms of action for the most promising derivatives. Furthermore, exploring novel synthetic methodologies to access greater chemical diversity and employing advanced computational tools for rational drug design will undoubtedly accelerate the translation of these fascinating molecules from the laboratory to the clinic.

References

-

In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. MDPI. Available from: [Link]

-

Furan: A Promising Scaffold for Biological Activity. Available from: [Link]

-

Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. PMC. Available from: [Link]

-

Matiichuk Y. Synthesis and biological activity of furancarboxylic acid derivatives. Available from: [Link]

-

Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. MDPI. Available from: [Link]

-

Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research. Available from: [Link]

-

Pharmacological activity of furan derivatives. World Journal of Pharmaceutical Research. Available from: [Link]

-

Antimicrobial Furancarboxylic Acids from a Penicillium sp. Journal of Natural Products. Available from: [Link]

-

A comprehensive review on furan and its derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available from: [Link]

-

Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. Available from: [Link]

-

Search for anticonvulsant and analgesic active derivatives of dihydrofuran-2(3H)-one. PubMed. Available from: [Link]

-

Synthesis and Antibacterial Activity of 5-Thiomethylfuran-2-Carboxylic Acid Derivatives. ResearchGate. Available from: [Link]

-

Synthesis and Structural Characterization of Derivatives of 2- and 3-Benzo[b]furan Carboxylic Acids with Potential Cytotoxic Activity. ResearchGate. Available from: [Link]

-

Design, Synthesis and Anticonvulsant Activity of Cinnamoyl Derivatives of 3,4,6,7,8,9-hexahydrodibenzo[ b,d]furan-1-(2H)-one Oxime. PubMed. Available from: [Link]

-

Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives. PubMed. Available from: [Link]

-

Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. ResearchGate. Available from: [Link]

-

Quantitative structure-anticonvulsant activity relationships of valproic acid, related carboxylic acids and tetrazoles. PubMed. Available from: [Link]

-

Design, Synthesis And Anticonvulsant Activity Of Cinnamoyl Derivatives Of 3,4,6,7,8,9 Hexahydrodibenzo[B,D]Furan-1-(2h)-One Oxime. ResearchGate. Available from: [Link]

Sources

- 1. ijabbr.com [ijabbr.com]

- 2. Pharmacological activity of furan derivatives [wisdomlib.org]

- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 4. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Matiichuk Y. Synthesis and biological activity of furancarboxylic acid derivatives [uacademic.info]

- 13. Search for anticonvulsant and analgesic active derivatives of dihydrofuran-2(3H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, Synthesis and Anticonvulsant Activity of Cinnamoyl Derivatives of 3,4,6,7,8,9-hexahydrodibenzo[ b,d]furan-1-(2H)-one Oxime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Mechanism of action for substituted furan compounds

**A Technical Guide to the

Mechanisms of Action of Substituted Furan Compounds**

Authored for Drug Development Professionals, Researchers, and Scientists

The furan nucleus, a five-membered aromatic heterocycle containing one oxygen atom, is a cornerstone scaffold in medicinal chemistry.[1][2] Its unique steric and electronic properties, often serving as a bioisostere for phenyl rings, allow for the fine-tuning of drug-receptor interactions, metabolic stability, and bioavailability.[1][2] This guide provides an in-depth exploration of the multifaceted mechanisms of action employed by substituted furan derivatives across various therapeutic areas, grounded in recent scientific findings. We will delve into their roles as inhibitors of key enzymes, their efficacy as antimicrobial and anticancer agents, and the experimental methodologies crucial for elucidating these complex biological activities.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

A primary mechanism by which furan derivatives exert anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[3][4] These enzymes are pivotal in the inflammatory response, catalyzing the conversion of arachidonic acid into prostaglandins (PGs), which are potent inflammatory mediators.[5]

Mechanism of Inhibition:

Substituted furans often act as competitive inhibitors of COX-2. The structural features of these compounds, including the specific substitutions on the furan ring, allow them to fit into the active site of the COX-2 enzyme.[4] This binding prevents the natural substrate, arachidonic acid, from accessing the catalytic site, thereby blocking the synthesis of prostaglandins like PGE2.[3] Some furan derivatives have been shown to achieve dual inhibition of both COX and lipoxygenase (LOX) pathways, offering a broader spectrum of anti-inflammatory action with a potentially improved gastrointestinal safety profile compared to traditional NSAIDs.[5][6]

Furthermore, the anti-inflammatory properties of certain furan compounds are linked to the suppression of nitric oxide (NO) and PGE2 production and the regulation of mRNA expression of inflammatory mediators.[3] Some derivatives also exhibit antioxidant effects by scavenging free radicals, which contributes to their overall anti-inflammatory profile.[3][7]

Caption: Furan compounds inhibit the COX-2 enzyme, blocking prostaglandin synthesis.

Anticancer Mechanisms: A Multi-Pronged Attack

Substituted furan derivatives have emerged as promising anticancer agents, demonstrating a variety of mechanisms to inhibit tumor growth and induce cancer cell death.[8][9]

Key Anticancer Pathways:

-

Induction of Apoptosis: Many furan-based compounds trigger programmed cell death, or apoptosis, in cancer cells. This is often achieved through the intrinsic mitochondrial pathway, characterized by an increase in the levels of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[10]

-

Cell Cycle Arrest: Certain derivatives can halt the progression of the cell cycle, frequently at the G2/M phase.[10] This disruption prevents cancer cells from dividing and proliferating. Some bis-2(5H)-furanone derivatives have been shown to induce cell cycle arrest at the S-phase.[11]

-

Signaling Pathway Modulation: Furan compounds can interfere with critical signaling pathways that are often dysregulated in cancer. For example, some derivatives suppress the PI3K/Akt and Wnt/β-catenin signaling pathways by promoting the activity of the tumor suppressor PTEN.[8][9] These pathways are crucial for cell proliferation, survival, and growth.

-

DNA Interaction: Some furan derivatives can directly interact with DNA, potentially leading to damage and cell death in rapidly dividing cancer cells.[11]

-

Tubulin Polymerization Inhibition: By inhibiting the polymerization of tubulin, a key component of microtubules, some furan compounds disrupt the formation of the mitotic spindle, which is essential for cell division. This leads to cell cycle arrest and subsequent apoptosis.[10][12]

Caption: Furan derivatives employ multiple mechanisms to induce cancer cell death.

Antimicrobial Action: Disrupting Microbial Viability

Furan derivatives exhibit a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects.[3][13][14] Their mechanisms often involve the selective inhibition of microbial growth or the modification of essential enzymes.[3]

A classic example is Nitrofurantoin, a furan derivative used to treat urinary tract infections.[15] Its mechanism relies on the furan ring acting as a scaffold for a nitro group.[1]

Mechanism of Nitrofurantoin:

-

Uptake: The drug is taken up by bacterial cells.

-

Reductive Activation: Inside the bacteria, flavoproteins reduce the nitro group on the furan ring.[1]

-

Formation of Reactive Intermediates: This reduction creates highly reactive intermediates.

-

Macromolecular Damage: These intermediates then damage bacterial ribosomal proteins and DNA, inhibiting protein synthesis, aerobic energy metabolism, and DNA/RNA synthesis, ultimately leading to cell death.[1]

Other antimicrobial furan compounds may work by disrupting cell membranes, inhibiting enzymes crucial for microbial survival, or interfering with processes like swarming motility.[3]

Experimental Protocols for Mechanistic Elucidation

Determining the precise mechanism of action is a critical step in drug discovery.[16][17] A series of well-designed experiments are necessary to move from identifying a bioactive compound to understanding its molecular targets.[18][19]

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is fundamental for assessing the effect of a compound on cell proliferation and determining its cytotoxic potential.[10][16]

Objective: To determine the concentration of a substituted furan compound that inhibits 50% of cell growth (IC50).

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000–10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[16]

-

Compound Treatment: Prepare serial dilutions of the furan compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound or a vehicle control (e.g., DMSO).[16]

-

Incubation: Incubate the plates for 48-72 hours.[16] The duration is critical; it must be long enough for the compound to exert its effect but not so long that control cells become over-confluent.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16] Metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[16]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[16] This self-validating step ensures that the observed effect is dose-dependent.

Protocol 2: In Vitro COX-2 Inhibition Assay

This protocol is designed to specifically measure the inhibitory activity of a compound against the COX-2 enzyme.

Objective: To quantify the COX-2 inhibitory potency of a furan derivative.

Methodology:

-

Reagent Preparation: Prepare assay buffer, heme, human recombinant COX-2 enzyme, and arachidonic acid (substrate) solutions. The furan test compound should be dissolved in DMSO.

-

Reaction Setup: In a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme.

-

Inhibitor Incubation: Add various concentrations of the furan test compound or a known inhibitor (e.g., celecoxib) to the wells. Incubate for 15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.

-

Initiate Reaction: Add arachidonic acid to each well to start the enzymatic reaction.

-

Reaction Termination: After a set time (e.g., 10 minutes), stop the reaction by adding a solution of hydrochloric acid.

-

Quantification of Prostaglandin: The product of the reaction, typically Prostaglandin H2, is unstable. It is reduced to the more stable Prostaglandin F2α using stannous chloride. The amount of PGF2α is then quantified using a competitive Enzyme Immunoassay (EIA).

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration. The IC50 value is determined by plotting the percent inhibition versus the logarithm of the compound concentration.

Caption: Workflow for identifying and characterizing bioactive furan compounds.

Structure-Activity Relationship (SAR) and Future Outlook

The biological activity of furan compounds is highly dependent on the nature and position of substituents on the furan ring.[1]

| Ring Position | Substituent Type | General Effect on Bioactivity |

| Position 2 & 5 | Electron-withdrawing groups (e.g., -NO2) | Often crucial for activity; can increase antibacterial and anticancer effects.[1] |

| Position 2 & 5 | Aromatic/Heterocyclic rings | Can enhance binding affinity to target enzymes or receptors. |

| Various | Hydroxyl (-OH) groups | May contribute to antioxidant activity through hydrogen atom transfer mechanisms.[3][7] |

The versatility of the furan scaffold continues to make it a privileged structure in drug discovery.[1] Future research will likely focus on synthesizing novel derivatives with enhanced selectivity for their molecular targets, thereby improving efficacy and reducing off-target effects. The development of dual-action inhibitors and compounds that modulate complex signaling networks represents an exciting frontier for furan-based therapeutics.[5]

References

-

Wu, J., et al. (2018). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. ResearchGate. Available at: [Link]

-

Gholivand, S., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. MDPI. Available at: [Link]

-

Al-Ostath, A., et al. (2023). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. MDPI. Available at: [Link]

-

Wu, J., et al. (2018). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. Bentham Science. Available at: [Link]

-

Sarkar, S., et al. (2016). Anti-oxidation properties of 2-substituted furan derivatives: A mechanistic study. INIS-IAEA. Available at: [Link]

-

Sarkar, S., et al. (2016). Anti-oxidation properties of 2-substituted furan derivatives: A mechanistic study. ResearchGate. Available at: [Link]

-

Al-Bayati, F. I. H., & Al-Amiery, A. A. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at: [Link]

-

Pharmapproach. (2024). Pharmacological activity of furan derivatives. Pharmapproach. Available at: [Link]

-

Chen, S., et al. (2018). Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies. PubMed. Available at: [Link]

-

Singh, P., & Kaur, M. (2016). Chemistry and Therapeutic Aspect of Furan: A Short Review. ResearchGate. Available at: [Link]

-

Kumar, R., et al. (2024). Furan: A Promising Scaffold for Biological Activity. ResearchGate. Available at: [Link]

-

Yilmaz, I., & Arslan, M. (2007). Synthesis and biological activity studies of furan derivatives. Semantic Scholar. Available at: [Link]

-

Gilbert, D. F., et al. (2012). Determining the mode of action of bioactive compounds. PubMed. Available at: [Link]

-

Gomaa, H. A. M., et al. (2019). Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition. National Institutes of Health. Available at: [Link]

-

Singh, P., et al. (2010). 2,3,5-Substituted tetrahydrofurans: COX-2 inhibitory activities of 5-hydroxymethyl-/carboxyl-2,3-diaryl-tetrahydro-furan-3-ols. ResearchGate. Available at: [Link]

-

Gomaa, H. A. M., et al. (2019). Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition. Taylor & Francis Online. Available at: [Link]

-

Atanasov, A. G., et al. (2021). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. PMC. Available at: [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. Available at: [Link]

-

ResearchGate. (n.d.). Furan Derivatives as Selective COX-2 Inhibitors. ResearchGate. Available at: [Link]

-

Zloh, M., & Chan, P. (2012). Bioactive Components in Herbal Medicine Experimental Approaches. National Center for Biotechnology Information. Available at: [Link]

-

Atyame, C. M., et al. (2024). Identification of first active compounds in drug discovery. how to proceed?. Frontiers. Available at: [Link]

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. eurekaselect.com [eurekaselect.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ijabbr.com [ijabbr.com]

- 14. Synthesis and biological activity studies of furan derivatives | Semantic Scholar [semanticscholar.org]

- 15. Pharmacological activity of furan derivatives [wisdomlib.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Determining the mode of action of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Identification of first active compounds in drug discovery. how to proceed? [frontiersin.org]

Discovery and Isolation of Novel Furan-Based Compounds: A Technical Guide for Researchers

<Technical Guide >

Authored by: A Senior Application Scientist

Abstract

The furan nucleus is a cornerstone in the architecture of numerous biologically active compounds, demonstrating a remarkable breadth of therapeutic potential.[1][2][3][4] From naturally occurring metabolites in plants and fungi to synthetically derived molecules, furan-containing compounds have shown significant promise as antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer agents.[1][2][3][4][5] This guide provides an in-depth technical overview of the methodologies and strategic considerations essential for the successful discovery, isolation, and characterization of novel furan-based compounds. It is designed to equip researchers, scientists, and drug development professionals with the practical knowledge and field-proven insights required to navigate the complexities of this exciting area of chemical and pharmaceutical research.

The Furan Scaffold: A Privileged Structure in Drug Discovery

The five-membered aromatic ring of furan, containing one oxygen atom, imparts unique electronic and steric properties that make it a valuable component in medicinal chemistry.[2][3] Its electron-rich nature allows for a variety of chemical interactions with biological targets, while its aromaticity contributes to the stability of the overall molecule.[3] The versatility of the furan ring allows for the synthesis of a diverse array of derivatives, each with the potential for distinct pharmacological profiles.[1][3]

Sources of Novel Furan-Based Compounds

The quest for new furan-containing molecules begins with identifying promising sources. These can be broadly categorized into natural products and synthetic libraries.

2.1. Natural Sources: A Reservoir of Chemical Diversity

Nature remains a prolific source of intricate and biologically active furan compounds.[6][7] Plants, fungi, marine organisms, and bacteria have all yielded a wealth of furan derivatives.[5][7][8][9]

-

Plants: Many plant species produce furan-containing secondary metabolites, such as furanocoumarins and furanoditerpenoids, often as part of their defense mechanisms.[9]

-

Fungi: Fungi are known to produce a diverse range of bioactive compounds, including furan derivatives with potent antimicrobial and anticancer properties.[7][8]

-

Marine Organisms: The marine environment offers a unique chemical space, with many organisms producing halogenated and other unusual furan-containing natural products.[10]

The primary challenge in natural product discovery often lies in the low abundance of the target compounds within a complex biological matrix.[11][12]

2.2. Synthetic Approaches: Tailoring Molecules for Specific Targets

Chemical synthesis provides a powerful avenue for creating novel furan-based compounds that may not be accessible from natural sources.[13][14] Synthetic strategies offer the advantage of producing compounds in larger quantities and allowing for systematic structural modifications to optimize biological activity.[13] Common synthetic routes include the Paal-Knorr furan synthesis and various cycloaddition reactions.[15]

A Roadmap for Discovery and Isolation: From Crude Extract to Pure Compound

The journey from a promising source to a purified, characterized novel furan compound is a multi-step process that requires a systematic and often iterative approach.

Caption: A generalized workflow for the discovery and isolation of novel bioactive furan-based compounds.

3.1. Extraction of Furan Compounds from Natural Sources

The initial step in isolating furan compounds from natural sources is extraction. The choice of extraction method and solvent is critical for maximizing the yield of the target compounds while minimizing the co-extraction of interfering substances.[9]

| Extraction Method | Principle | Advantages | Disadvantages |

| Maceration | Soaking the source material in a solvent at room temperature. | Simple, requires minimal equipment. | Time-consuming, may result in lower yields. |

| Soxhlet Extraction | Continuous extraction with a cycling solvent. | More efficient than maceration. | Can degrade thermally labile compounds. |

| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration. | Faster than traditional methods, improved yields. | Can generate heat, potentially degrading some compounds. |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and sample, accelerating extraction. | Very rapid, requires less solvent. | Requires specialized equipment. |

| Accelerated Solvent Extraction (ASE) | Uses elevated temperatures and pressures to increase extraction efficiency. | Fast, highly efficient, and uses minimal solvent. | High initial equipment cost.[9] |

Protocol: Microwave-Assisted Extraction (MAE) of Furanocoumarins [9]

-

Sample Preparation: Weigh 0.1 g of dried and finely ground plant material into a microwave extraction vessel.[9]

-

Solvent Addition: Add an appropriate volume of a suitable solvent (e.g., hexane for nonpolar furanocoumarins).[9]

-

Extraction: Place the vessel in the microwave extractor and apply a program with controlled power and temperature for a short duration (e.g., 2-5 minutes).

-

Filtration: After cooling, filter the extract to remove solid plant material.

-

Concentration: Evaporate the solvent under reduced pressure to obtain the crude extract.

3.2. Bioassay-Guided Fractionation: Homing in on Bioactivity

For the discovery of bioactive compounds, bioassay-guided fractionation is an indispensable strategy.[16] This involves systematically separating the crude extract into fractions and testing each fraction for the desired biological activity.[17] This iterative process allows researchers to focus their purification efforts on the fractions that contain the active compound(s).[17]

Bioassays are fundamental to early-stage drug discovery, providing crucial evidence about a compound's activity against a biological target.[18][19] They can be broadly categorized as:

-

Target-based assays: Measure the interaction of a compound with a specific molecular target, such as an enzyme or receptor.[18]

-

Phenotypic assays: Assess the effect of a compound on the overall phenotype of a cell or organism.[18]

Caption: The iterative process of bioassay-guided fractionation to isolate a pure, active compound.

3.3. Chromatographic Purification: The Art of Separation

Chromatography is the workhorse of natural product isolation.[16] The separation of individual furan compounds from a complex mixture relies on the differential partitioning of the analytes between a stationary phase and a mobile phase.[20][21]

Commonly Used Chromatographic Techniques:

-

Column Chromatography (CC): A preparative technique used for the initial fractionation of crude extracts.

-

Thin-Layer Chromatography (TLC): A rapid and inexpensive analytical technique for monitoring the progress of a separation and selecting appropriate solvent systems.[21]

-

High-Performance Liquid Chromatography (HPLC): A high-resolution preparative and analytical technique that is often the final step in purifying a compound to homogeneity.[22]

-

Gas Chromatography (GC): Suitable for the separation of volatile and thermally stable furan derivatives.[22][23]

Protocol: Solid-Phase Extraction (SPE) for Furanocoumarin Purification [9]

-

Cartridge Conditioning: Condition an SPE cartridge (e.g., silica gel) with a nonpolar solvent like hexane.[9]

-

Sample Loading: Dissolve the crude extract in a minimal amount of the nonpolar solvent and load it onto the conditioned cartridge.[9]

-

Stepwise Elution: Elute the compounds from the cartridge using a stepwise gradient of increasing solvent polarity (e.g., increasing percentages of acetone in hexane).[9]

-

Fraction Collection: Collect the eluting solvent in separate fractions.[9]

-

Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the target furanocoumarins.

Structural Elucidation: Unveiling the Molecular Architecture

Once a furan-based compound has been isolated in pure form, the next critical step is to determine its chemical structure. This is typically achieved through a combination of spectroscopic and spectrometric techniques.[8]

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[8][24]

-

¹H NMR: Provides information about the number, connectivity, and chemical environment of protons in the molecule. The protons on the furan ring have characteristic chemical shifts, with those at the α-positions (adjacent to the oxygen) typically appearing at a lower field than those at the β-positions.[8]

-

¹³C NMR: Reveals the number of unique carbon atoms and their chemical environments.

-

2D NMR (COSY, HSQC, HMBC): These techniques are used to establish correlations between protons and carbons, allowing for the unambiguous assignment of the complete molecular structure.[8]

| Furan Proton | Typical ¹H NMR Chemical Shift (ppm in CDCl₃) |

| H-2, H-5 (α-protons) | ~7.44 |

| H-3, H-4 (β-protons) | ~6.38 |

Note: Chemical shifts can vary depending on the solvent and the presence of substituents on the furan ring.[8]

4.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[8] High-resolution mass spectrometry (HRMS) is particularly valuable for determining the precise molecular formula.[8] The fragmentation pattern observed in the mass spectrum can also provide clues about the compound's structure.[25]

4.3. Other Spectroscopic Techniques

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in a molecule. The furan ring exhibits characteristic C-O-C and C=C stretching vibrations.[26]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Can be used to identify chromophores within the molecule. An unsubstituted furan ring typically absorbs in the low UV region.[8]

Challenges and Future Perspectives

The discovery and isolation of novel furan-based compounds are not without their challenges. These include the often low natural abundance of these compounds, the complexity of the biological matrices in which they are found, and the potential for compound degradation during the isolation process.[11][12][16]

However, advancements in analytical technologies, such as high-throughput screening, automated purification systems, and more sensitive spectroscopic techniques, are continually streamlining the discovery pipeline.[11][19] Furthermore, the integration of computational methods and synthetic biology approaches holds great promise for accelerating the discovery and production of novel furan-based therapeutics.[11]

Conclusion

The furan scaffold continues to be a rich source of inspiration for the development of new therapeutic agents. A thorough understanding of the principles and techniques outlined in this guide is essential for researchers seeking to unlock the full potential of this versatile class of compounds. By combining systematic extraction and purification strategies with powerful analytical methods, the scientific community can continue to discover and develop novel furan-based molecules that address unmet medical needs.

References

- Vertex AI Search. (n.d.). Exploring the Benefits of Bioassay in Pharmacology - Pharma Focus Europe.

- Vertex AI Search. (n.d.). How to Build Successful Bioassays for Early Drug Discovery.

- Vogel, P. (2021, October 26). Synthesis of Drugs and Bioactive Compounds Starting from Agriculture Left-Overs.

- ShareOK. (2023, December 15). Efforts towards the synthesis of furan containing bioactive compounds.

- Natural Product Reports (RSC Publishing). (2021, October 14). The isolation of water-soluble natural products – challenges, strategies and perspectives.

- NCATS Toolkit. (n.d.). Bioassays.

- NIH. (2018, November 13). Challenges and Opportunities for Natural Product Discovery, Production, and Engineering in Native Producers versus Heterologous Hosts.

- Benchchem. (n.d.). Spectroscopic Data of Furan-Containing Natural Products: A Technical Guide.

- Knya. (2024, December 5). Understanding What is bioassay in pharmacology.

- PMC - NIH. (n.d.). Challenges in natural product-based drug discovery assisted with in silico-based methods.

- Hilaris Publisher. (2024, June 29). Isolation and Purification Techniques in Natural Products Chemistry.

- ResearchGate. (n.d.). Bioassay Techniques for Drug Development.

- ResearchGate. (2024, January 25). Furan: A Promising Scaffold for Biological Activity.

- Google Patents. (n.d.). Chromatography method for the purification of furfural derivatives.

- Benchchem. (2025, November 2). A Comparative Spectroscopic Analysis of Furan and its Methylated Isomers.

- ResearchGate. (n.d.). Bioactive compounds containing furan framework.

- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020, August 19).

- PubMed. (2002, November 15). Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases.

- ResearchGate. (2025, August 7). Use of furans in synthesis of bioactive compounds.

- Benchchem. (n.d.). A Comparative Analysis of Spectroscopic Data for Furan and its Isomers.

- MDPI. (n.d.). Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis.

- MDPI. (n.d.). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d.

- Chemical Papers. (n.d.). Furan derivatives. XXXVI. Chromatographie determination of some phenylfuran derivatives.

- Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.

- NIH. (n.d.). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry.

- ResearchGate. (2025, February 1). Innovative Techniques for Natural Product Isolation: Bridging Tradition and Modernity.

- Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181.

- ResearchGate. (n.d.). Furan-derived natural products and drugs.

- NIH. (2023, February 16). Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis.

- ResearchGate. (2025, September 4). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.

- MDPI. (n.d.). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry.

- PMC - NIH. (2024, May 2). A Diels–Alder probe for discovery of natural products containing furan moieties.

- International Journal of Pharmaceutical Sciences Review and Research. (2018, October 30). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives.

- Benchchem. (n.d.). Application Notes and Protocols for the Isolation of Furan Derivatives from Natural Sources.

Sources

- 1. ijabbr.com [ijabbr.com]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. The isolation of water-soluble natural products – challenges, strategies and perspectives - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 11. Challenges and Opportunities for Natural Product Discovery, Production, and Engineering in Native Producers versus Heterologous Hosts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Challenges in natural product-based drug discovery assisted with in silico-based methods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Efforts towards the synthesis of furan containing bioactive compounds [shareok.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. hilarispublisher.com [hilarispublisher.com]

- 17. pharmafocuseurope.com [pharmafocuseurope.com]

- 18. charnwooddiscovery.com [charnwooddiscovery.com]

- 19. Bioassays - Toolkit [toolkit.ncats.nih.gov]

- 20. EP3498699A1 - Chromatography method for the purification of furfural derivatives - Google Patents [patents.google.com]

- 21. chemicalpapers.com [chemicalpapers.com]

- 22. Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d | MDPI [mdpi.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide on the Potential Therapeutic Targets of Furan Carboxylic Acids

Abstract

Furan carboxylic acids (FCAs), a diverse class of heterocyclic organic compounds, are gaining significant attention within the medicinal chemistry and drug development landscapes. Characterized by a five-membered aromatic ring containing one oxygen atom and a carboxylic acid functional group, these scaffolds are present in numerous natural products and synthetically derived molecules. Their versatile chemical nature allows for a wide range of structural modifications, leading to a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the known and emerging therapeutic targets of FCAs, delving into their mechanisms of action and the experimental methodologies used to elucidate them. We will explore their roles as enzyme inhibitors, modulators of nuclear receptors, and agents that counteract inflammatory and oxidative stress pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising class of compounds.

Introduction to Furan Carboxylic Acids

Furan-containing compounds are integral to numerous biological processes and are found in a variety of natural sources, including plants, algae, and microorganisms.[1][2] The presence of the furan ring, a bioisostere for the phenyl group, can enhance metabolic stability, receptor binding affinity, and overall pharmacokinetic profiles of drug candidates.[3] The carboxylic acid moiety further imparts unique physicochemical properties, including the ability to form critical hydrogen bonds and salt bridges with biological targets.[4]

One of the earliest described furan derivatives was 2-furoic acid, identified in 1780.[5] Since then, a vast number of furan carboxylic acid derivatives have been synthesized and evaluated for their therapeutic potential. These compounds have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic effects.[6][7] This guide will focus on the specific molecular targets that mediate these pharmacological responses.

Key Therapeutic Targets and Mechanisms of Action